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  • Product: 5-Chloro-2,6-difluoropyrimidin-4-amine
  • CAS: 27078-72-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 5-Chloro-2,6-difluoropyrimidin-4-amine: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, perhalogenated pyrimidines serve as highly versatile scaffolds for the rapid analogue synthesis (RAS) of kinase inhibitors and other targeted therapeutics. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, perhalogenated pyrimidines serve as highly versatile scaffolds for the rapid analogue synthesis (RAS) of kinase inhibitors and other targeted therapeutics. Among these, 5-chloro-2,6-difluoropyrimidin-4-amine stands out as a critical intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a field-validated experimental protocol for its isolation.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 5-chloro-2,6-difluoropyrimidin-4-amine features a pyrimidine core heavily decorated with electron-withdrawing halogens. This specific substitution pattern significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, priming the ring for subsequent nucleophilic attacks. The presence of the 5-chloro group, alongside the 2,6-difluoro substitutions, creates a highly polarized scaffold.

Table 1: Core Physicochemical and Structural Properties

ParameterValue
Chemical Name 5-chloro-2,6-difluoropyrimidin-4-amine
CAS Registry Number 27078-72-4
Molecular Formula C4H2ClF2N3
Molecular Weight 165.53 g/mol
Monoisotopic Mass 164.9905 Da
SMILES String Nc1nc(F)nc(F)c1Cl
Precursor Scaffold 5-Chloro-2,4,6-trifluoropyrimidine

Mechanistic Insights: The Pyrimidine Core and SNAr Reactivity

The synthesis of 5-chloro-2,6-difluoropyrimidin-4-amine relies on the controlled, regioselective Nucleophilic Aromatic Substitution (SNAr) of its precursor, 5-chloro-2,4,6-trifluoropyrimidine, a process supported by commercial applications from .

When reacting 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles like ammonia, the reaction yields a mixture of isomers. However, the attack at the C4 position is kinetically favored over the C2 position, resulting in a 9:1 ratio of the 4-amine to the 2-amine[1].

Causality of Regioselectivity: As an Application Scientist optimizing these pathways, I leverage this differential reactivity to build complex libraries. The preference for C4 substitution reflects a delicate balance between the activating effect of the adjacent ring nitrogens and the steric/electronic influences of the C5-chlorine atom. While C2 is situated between two activating nitrogens, the C4 position experiences less steric hindrance from the overall solvation sphere and is highly activated by the ortho-nitrogen and the inductive pull of the adjacent C5-chlorine[2]. Under kinetic control (0 °C), the lower activation energy pathway to C4 dominates.

SNAr_Mechanism SM 5-Chloro-2,4,6-trifluoropyrimidine (Starting Scaffold) Reagents Aqueous NH3 Acetonitrile, 0 °C, 4h SM->Reagents Major 5-Chloro-2,6-difluoropyrimidin-4-amine (Major Isomer: 90%) Reagents->Major C4 Attack (Kinetically Favored) Minor 5-Chloro-4,6-difluoropyrimidin-2-amine (Minor Isomer: 10%) Reagents->Minor C2 Attack (Disfavored)

Fig 1: Regioselective SNAr pathway for 5-chloro-2,6-difluoropyrimidin-4-amine synthesis.

Experimental Workflow: Regioselective Amination Protocol

To achieve the optimal 9:1 regioselectivity, the following self-validating protocol must be strictly adhered to. This methodology is adapted from the foundational work by Parks et al. published in the [1].

Step 1: Scaffold Dissolution

  • Action: Dissolve 0.5 g (3 mmol) of 5-chloro-2,4,6-trifluoropyrimidine in 50 mL of anhydrous acetonitrile.

  • Causality: Acetonitrile is a polar aprotic solvent that fully solubilizes the halopyrimidine without acting as a competing nucleophile. The relatively high dilution (0.06 M) minimizes intermolecular side reactions and prevents localized exotherms during the subsequent addition step.

Step 2: Nucleophile Introduction under Kinetic Control

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 0.12 mL of aqueous ammonia dropwise under continuous magnetic stirring.

  • Causality: Temperature control is the most critical parameter. Operating at 0 °C ensures the reaction remains strictly under kinetic control, trapping the C4-substitution product before thermodynamic equilibration can increase the yield of the C2-isomer or lead to over-substitution.

Step 3: Reaction Maturation & Self-Validating Monitoring

  • Action: Maintain stirring at 0 °C for 4 hours. Monitor the reaction progress via 19F NMR spectroscopy.

  • Causality: 19F NMR is the gold standard for monitoring fluorinated pyrimidines. The reaction is complete when the starting material peaks disappear. The system is inherently self-validating: the major 4-amine product will present distinct chemical shifts at −48.18 and −69.47 ppm, while the minor 2-amine isomer appears at −65.44 ppm[1].

Step 4: Quenching and Phase Partitioning

  • Action: Evaporate the acetonitrile under reduced pressure. Partition the resulting crude residue between dichloromethane (3 x 40 mL) and distilled water (40 mL).

  • Causality: Removing the reaction solvent prevents emulsion formation. DCM selectively extracts the fluorinated pyrimidine products, while the aqueous phase effectively sequesters unreacted ammonia and the ammonium fluoride byproduct generated during the SNAr displacement.

Step 5: Isolation and Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude mixture via silica gel flash chromatography to separate the major 5-chloro-2,6-difluoropyrimidin-4-amine from the minor 2-amine isomer.

Downstream Applications in Medicinal Chemistry

Once isolated, 5-chloro-2,6-difluoropyrimidin-4-amine serves as a highly modular building block. The remaining fluorine atoms at C2 and C6 can undergo subsequent, orthogonal SNAr reactions with diverse amines, alkoxides, or thiolates. These secondary substitutions often require elevated temperatures (e.g., 60–80 °C) due to the electron-donating effect of the newly installed C4-amino group, which deactivates the ring toward further nucleophilic attack. Furthermore, the C5-chlorine provides a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), enabling the synthesis of complex, multi-substituted pyrimidine libraries for high-throughput screening.

References

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: Beilstein Journal of Organic Chemistry (via NIH/PMC) URL: [Link]

  • Title: 5-chloro-2,6-difluoropyrimidin-4-amine - C4H2ClF2N3 Source: Chemspace URL: [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 5-chloro-2,6-difluoropyrimidin-4-amine in Polar Aprotic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide on the Core: Introduction 5-chloro-2,6-difluoropyrimidin-4-amine is a halogenated aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core:

Introduction

5-chloro-2,6-difluoropyrimidin-4-amine is a halogenated aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of electron-withdrawing halogen substituents and an electron-donating amino group on the pyrimidine core imparts a distinct electronic character, making it a valuable scaffold for kinase inhibitors and other targeted therapies. The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulability.[1]

This guide provides a comprehensive analysis of the solubility profile of 5-chloro-2,6-difluoropyrimidin-4-amine in polar aprotic solvents. As direct, publicly available solubility data for this specific molecule is limited, this document adopts a predictive and methodological framework. We will first dissect the molecule's physicochemical characteristics to forecast its behavior. Subsequently, we will delve into the theoretical underpinnings of solubility in polar aprotic media. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for solubility determination.

Part 1: Physicochemical Characterization and Its Impact on Solubility

The solubility of a crystalline solid is governed by the interplay between its crystal lattice energy (the strength of intermolecular forces in the solid state) and the solvation energy (the energy released when solute molecules are stabilized by solvent molecules). A thorough understanding of the physicochemical properties of 5-chloro-2,6-difluoropyrimidin-4-amine is therefore paramount.

Table 1: Calculated Physicochemical Properties of 5-chloro-2,6-difluoropyrimidin-4-amine

PropertyValueSource
Molecular Formula C₄H₂ClF₂N₃-
Molecular Weight 165.53 g/mol Derived from formula
XLogP3 1.1PubChem CID 139032185 (analog)
Topological Polar Surface Area (TPSA) 51.8 ŲPubChem CID 55290964 (analog)[2]
Hydrogen Bond Donors 1 (the amino group)Calculated
Hydrogen Bond Acceptors 4 (the three ring nitrogens and the amino nitrogen)Calculated

Note: As a specific PubChem entry for 5-chloro-2,6-difluoropyrimidin-4-amine is not available, data from close structural analogs like 2-chloro-6-fluoropyrimidin-4-amine is used for prediction.

Expert Insights into Structural-Solubility Relationships:
  • The Pyrimidine Core: The electron-deficient nature of the pyrimidine ring makes it susceptible to interactions with polar solvents.[3]

  • Halogen Substituents (Cl and F): The highly electronegative fluorine and chlorine atoms have a dual effect. They increase the molecule's polarity, which is favorable for interaction with polar solvents. However, they can also participate in halogen bonding and other non-covalent interactions, potentially increasing the crystal lattice energy.[4][5] The presence of multiple halogens can significantly alter the electronic distribution within the pyrimidine ring.[4]

  • The Amino Group (-NH₂): The primary amine group is a crucial functional group. It can act as a hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. This duality allows for the formation of strong intermolecular hydrogen bonds in the solid state, potentially leading to a high crystal lattice energy and lower solubility.[6][7] In solution, this group can form hydrogen bonds with acceptor sites on polar aprotic solvents.

Part 2: Theoretical Framework for Solubility in Polar Aprotic Solvents

Polar aprotic solvents are characterized by having a significant dipole moment and a high dielectric constant, but they lack acidic protons (like O-H or N-H bonds).[8][9] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone.

The dissolution process in these solvents can be conceptualized as a three-step process:

  • Overcoming Lattice Energy: Energy is required to break the intermolecular forces holding the 5-chloro-2,6-difluoropyrimidin-4-amine molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is needed to create a space within the solvent for the solute molecule.

  • Solvation: Energy is released as the solute molecule is surrounded and stabilized by solvent molecules through various intermolecular interactions.

Intermolecular Interactions at Play:

The following diagram illustrates the potential interactions between 5-chloro-2,6-difluoropyrimidin-4-amine and a representative polar aprotic solvent, DMSO.

cluster_solute 5-chloro-2,6-difluoropyrimidin-4-amine cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute Pyrimidine Ring - Cl - F - F - NH2 solvent S=O (CH3)2 solute->solvent Dipole-Dipole solute->solvent H-Bonding (NH2...O=S) solute->solvent London Dispersion

Caption: Intermolecular forces governing solubility.

  • Dipole-Dipole Interactions: The significant dipole moments of both the solute and the polar aprotic solvent lead to strong attractive forces.

  • Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they are often excellent hydrogen bond acceptors.[8] The sulfoxide oxygen in DMSO, the carbonyl oxygen in DMF, and the nitrile nitrogen in acetonitrile can all accept a hydrogen bond from the amino group of the solute.

  • London Dispersion Forces: These are present between all molecules and contribute to the overall solvation energy.

Part 3: Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles, a qualitative solubility profile can be predicted. Solvents with higher dielectric constants and dipole moments, and strong hydrogen bond accepting capabilities, are expected to be better solvents for 5-chloro-2,6-difluoropyrimidin-4-amine.

Table 2: Properties of Common Polar Aprotic Solvents and Predicted Solubility

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)H-Bond Acceptor AbilityPredicted Relative Solubility
Dimethyl Sulfoxide (DMSO) 46.73.96StrongVery High
N,N-Dimethylformamide (DMF) 36.73.86StrongHigh
N-Methyl-2-pyrrolidone (NMP) 32.24.09StrongHigh
Dimethylacetamide (DMAc) 37.83.72StrongHigh
Acetonitrile (ACN) 37.53.92ModerateModerate
Acetone 20.72.88ModerateModerate to Low
Tetrahydrofuran (THF) 7.61.75ModerateLow
Ethyl Acetate 6.01.78ModerateLow

Data sourced from multiple chemical reference materials.[8][9]

Expert Rationale:

  • DMSO, DMF, NMP, and DMAc are anticipated to be excellent solvents. Their high polarity and strong hydrogen bond accepting character are well-suited to overcome the crystal lattice energy of the substituted aminopyrimidine and effectively solvate it.

  • Acetonitrile and Acetone , while polar, are generally weaker hydrogen bond acceptors than the amides and sulfoxides. This may result in lower, but still significant, solubility. Studies on the related compound 2-aminopyrimidine showed lower solubility in acetonitrile compared to other more polar solvents.[10][11][12]

  • THF and Ethyl Acetate have lower dielectric constants and are less effective at stabilizing the polar solute, thus predicting lower solubility.

Part 4: A Validated Experimental Protocol for Solubility Determination

To obtain quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Workflow for Equilibrium Solubility Determination

G A 1. Preparation - Add excess solid solute to vials - Add known volume of solvent B 2. Equilibration - Agitate at constant temp (e.g., 25°C, 37°C) - Ensure equilibrium (typically 24-72h) A->B C 3. Phase Separation - Centrifuge to pellet excess solid - Filter supernatant (0.22 µm PTFE) B->C D 4. Quantification - Prepare serial dilutions of the clear supernatant - Analyze by validated HPLC-UV method C->D E 5. Calculation - Construct calibration curve - Determine concentration in saturated solution (mg/mL or M) D->E

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology
  • Materials and Reagents:

    • 5-chloro-2,6-difluoropyrimidin-4-amine (ensure high purity, >98%).

    • Anhydrous grade polar aprotic solvents (DMSO, DMF, ACN, etc.).

    • Calibrated analytical balance.

    • Thermostatically controlled shaker/incubator.

    • High-speed centrifuge.

    • Syringes and solvent-resistant syringe filters (e.g., PTFE, 0.22 µm).

    • Volumetric flasks and pipettes.

    • HPLC system with a UV detector and a suitable C18 column.

  • Protocol:

    • Preparation: Add an excess amount of solid 5-chloro-2,6-difluoropyrimidin-4-amine to several glass vials (e.g., 10 mg). The excess is crucial to ensure saturation.

    • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired polar aprotic solvent to each vial.

    • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[13] A preliminary kinetic study can determine the optimal time.

    • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using known concentrations of 5-chloro-2,6-difluoropyrimidin-4-amine.

    • Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution. Report the solubility in mg/mL or moles/L.

Conclusion

References

  • Journal of Chemical & Engineering Data. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Journal of Chemical & Engineering Data. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. [Link]

  • American Chemical Society. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • LinkedIn. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Request PDF. [Link]

  • SciSpace. Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. [Link]

  • PMC. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. [Link]

  • PubChem. 4-Amino-3-chloro-2,6-difluoropyridine. [Link]

  • MDPI. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • PubChem. 2,6-Difluoropyridin-4-amine. [Link]

  • PubChem. 2-Chloro-6-fluoropyrimidin-4-amine. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. [Link]

  • PubChem. 5-Chloro-6-fluoropyridin-2-amine. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [https://www.tandfonline.com/doi/full/10.1080/10406638.2021.192 polar aprotic solvents]([Link] polar aprotic solvents)

  • ResearchGate. (PDF) The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2. [Link]

  • ScienceDirect. Effect of substituent structure on pyrimidine electrophilic substitution. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • The Merck Index Online. The Merck Index Online - chemicals, drugs and biologicals. [Link]

  • NextSDS. 5-chloro-4-fluoropyrimidin-2-amine — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. [Link]

  • IJCRT.org. Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. [Link]

  • NextSDS. 5-CHLORO-4-HYDROXY-6-DIFLUOROMETHYLPYRIMIDINE — Chemical Substance Information. [Link]

Sources

Foundational

Thermodynamic Stability of 5-Chloro-2,6-difluoropyrimidin-4-amine: A Technical Whitepaper

Executive Summary In modern drug discovery—particularly within the realms of kinase inhibitors and targeted protein degradation (PROTACs)—perhalogenated pyrimidines serve as highly versatile scaffolds. Among these, 5-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery—particularly within the realms of kinase inhibitors and targeted protein degradation (PROTACs)—perhalogenated pyrimidines serve as highly versatile scaffolds. Among these, 5-chloro-2,6-difluoropyrimidin-4-amine (CAS: 27078-72-4) stands out due to its unique balance of reactivity and stability [1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic principles governing this molecule. We will explore the electronic effects that dictate its formation, detail its physicochemical profile, and provide field-proven, self-validating protocols for assessing its thermodynamic and kinetic stability.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 5-chloro-2,6-difluoropyrimidin-4-amine is best understood through the lens of its synthesis via nucleophilic aromatic substitution (SNAr). When the precursor, 5-chloro-2,4,6-trifluoropyrimidine, is reacted with ammonia, the amination is highly regioselective, favoring the C4 position over the C2 position (typically in a 5:1 ratio) [2].

The Causality of Regioselectivity: This regioselectivity is fundamentally driven by the thermodynamic stability of the intermediate. Nucleophilic attack at the C4 position generates a para-quinoid Meisenheimer complex. This geometry allows the negative charge to be optimally delocalized onto the highly electronegative N1 atom of the pyrimidine ring. In contrast, attack at the C2 position forms a less stable ortho-quinoid intermediate [2].

Once formed, the 4-amino group exerts a strong resonance (+M) effect, pushing electron density back into the electron-deficient pyrimidine ring. Simultaneously, the 2,6-difluoro and 5-chloro groups exert strong inductive (-I) electron-withdrawing effects. This "push-pull" electronic dynamic significantly lowers the ground-state energy of the molecule, rendering the remaining C-F bonds thermodynamically stable against further nucleophilic attack unless subjected to harsh conditions.

SNAr_Thermodynamics Start 5-Chloro-2,4,6-trifluoropyrimidine (High Energy Reactant) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized by N1/N3) Start->Meisenheimer + NH3 (Activation Energy Ea) Ammonia Ammonia (NH3) Nucleophilic Attack at C4 Ammonia->Meisenheimer Product 5-Chloro-2,6-difluoropyrimidin-4-amine (Thermodynamically Stable Product) Meisenheimer->Product - HF (Exothermic Release)

Figure 1: Thermodynamic pathway of SNAr reaction forming 5-chloro-2,6-difluoropyrimidin-4-amine.

Physicochemical Profiling

Understanding the macroscopic stability of this compound requires a baseline of its physicochemical properties. The perhalogenated core combined with the primary amine yields a molecule that is highly crystalline, lipophilic, yet capable of strong directional hydrogen bonding[3].

Table 1: Physicochemical Parameters & Thermodynamic Significance

PropertyValueCausality / Thermodynamic Significance
Molecular Formula C4H2ClF2N3Perhalogenated core dictates high lipophilicity and unique SNAr reactivity.
Molecular Weight 165.53 g/mol Low molecular weight limits entropic penalties during target binding (ideal for FBDD).
Topological Polar Surface Area 52.53 ŲOptimal for membrane permeability; driven by the primary amine and pyrimidine nitrogens.
Predicted LogP ~2.07Balances aqueous thermodynamic solubility with lipophilic target engagement.
H-Bond Donors / Acceptors 1 / 4The 4-amino group acts as a critical H-bond donor, stabilizing the solid-state crystal lattice.

Thermodynamic Stability Profiling Workflows

To rigorously define the stability of 5-chloro-2,6-difluoropyrimidin-4-amine, orthogonal testing must be employed. Relying solely on computational predictions is insufficient for drug development. We must evaluate both the solid-state lattice energy and the solution-state kinetic stability.

Thermo_Workflow Sample 5-Chloro-2,6-difluoropyrimidin-4-amine Sample Preparation SolidState Solid-State Thermodynamics Sample->SolidState SolutionState Solution-State Thermodynamics Sample->SolutionState DSC DSC Analysis (Lattice Energy) SolidState->DSC TGA TGA Analysis (Thermal Degradation) SolidState->TGA ShakeFlask Shake-Flask Method (Equilibrium Solubility) SolutionState->ShakeFlask ForcedDeg Forced Degradation (Kinetic Stability) SolutionState->ForcedDeg

Figure 2: Orthogonal experimental workflow for thermodynamic and kinetic stability profiling.

Protocol: Self-Validating Thermodynamic Solubility & Degradation Assay

This protocol is designed as a self-validating system . It utilizes orthogonal detection (HPLC-UV and LC-HRMS) to ensure that any reduction in the parent compound's concentration is mathematically accounted for by the appearance of degradants, thereby ruling out false positives caused by container adsorption or precipitation.

Step-by-Step Methodology:
  • Media Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4 to mimic physiological gastrointestinal transit.

  • Saturation & Equilibration (Shake-Flask): Add an excess of solid 5-chloro-2,6-difluoropyrimidin-4-amine (approx. 5 mg/mL) to 10 mL of each buffer in sealed borosilicate glass vials. Incubate with orbital shaking at 25.0 ± 0.1 °C for exactly 72 hours.

    • Causality: 72 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Halogenated pyrimidines frequently exhibit non-specific binding to standard PTFE or nylon syringe filters. Ultracentrifugation prevents artificial lowering of the measured concentration.

  • Quantification (HPLC-UV): Dilute the supernatant 1:10 in mobile phase (Water/Acetonitrile with 0.1% TFA) and inject onto a C18 RP-HPLC column. Quantify against a standard curve.

  • Orthogonal Validation (LC-HRMS): Run the same samples through LC-HRMS (High-Resolution Mass Spectrometry).

    • Self-Validation Checkpoint: Calculate the mass balance: . A recovery of 98-102% validates that the observed kinetics are purely thermodynamic, confirming no compound was lost to volatilization.

Forced Degradation Matrix

Subjecting the compound to extreme stress conditions reveals its thermodynamic vulnerabilities. The table below outlines the expected degradation pathways based on the molecule's electronic structure.

Table 2: Forced Degradation Matrix & Mechanistic Outcomes

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation Pathway & Causality
Hydrolytic (Acidic) 0.1 N HCl72h, 40°CHigh Stability: Protonation of the pyrimidine nitrogens repels nucleophilic attack by water.
Hydrolytic (Basic) 0.1 N NaOH72h, 40°CModerate Degradation: Hydroxide ions attack the highly electrophilic C2/C6 positions, displacing fluorine via SNAr.
Oxidative 3% H2O224h, 25°CN-Oxidation: Formation of pyrimidine N-oxides, driven by the electron density at N1/N3.
Photolytic UV-Vis (ICH Q1B)1.2M lux-hrsHomolysis: C-Cl bond cleavage at C5. The C-Cl bond has a lower bond dissociation energy (BDE) than the C-F bonds.
Thermal (Solid) Dry Heat7 days, 60°CHighly Stable: The crystalline lattice is rigidly stabilized by extensive intermolecular hydrogen bonding from the 4-amino group.

Conclusion

The thermodynamic stability of 5-chloro-2,6-difluoropyrimidin-4-amine is a masterclass in heterocyclic electronic effects. The strategic placement of halogens creates a highly electrophilic core, which is subsequently stabilized by the resonance contribution of the 4-amino group. By employing self-validating analytical protocols—such as ultracentrifugation-coupled Shake-Flask methods and mass-balance HRMS—researchers can accurately profile this compound, ensuring its successful integration into complex synthetic pipelines and advanced drug discovery programs.

References

  • Beilstein Journal of Organic Chemistry (via PubMed Central) Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2,6-difluoropyrimidin-4-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on versatile, polyfunctionalized heterocyclic scaffolds. 5-Chloro-2,6-difluoropyrimidin-4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on versatile, polyfunctionalized heterocyclic scaffolds. 5-Chloro-2,6-difluoropyrimidin-4-amine (and its N-alkylated derivatives) has emerged as a highly strategic building block [1]. By leveraging the differential electrophilicity of the pyrimidine ring positions and the unique electronic/steric effects of the C5-chlorine atom, medicinal chemists can execute highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. This application note details the physicochemical profile, mechanistic causality of its synthesis, and validated protocols for utilizing this scaffold in divergent drug synthesis.

Physicochemical Profiling & Scaffold Rationale

The utility of 5-chloro-2,6-difluoropyrimidin-4-amine stems from its precise balance of reactivity and stability. The pyrimidine core is electron-deficient, making it an excellent substrate for SNAr.

Strategic Advantages in Drug Design:

  • Orthogonal Reactivity: The fluorine atoms at C2 and C6 act as excellent leaving groups with distinct kinetic profiles, allowing for sequential, stepwise functionalization without the need for complex protecting group strategies [2].

  • The C5-Chlorine Effect: Unlike the highly reactive fluorines, the C5-chlorine is generally inert to standard SNAr conditions. In the context of kinase inhibitors, this chlorine atom frequently occupies the lipophilic "gatekeeper" pocket of the ATP-binding site. Furthermore, its steric bulk restricts the rotational freedom of substituents at C4 and C6, locking the molecule into a rigid, bioactive conformation [1].

Table 1: Quantitative & Physicochemical Properties [3]
PropertyValueClinical / Synthetic Relevance
IUPAC Name 5-chloro-2,6-difluoropyrimidin-4-amineN/A
CAS Number 27078-72-4Primary identifier for procurement.
Molecular Formula C4H2ClF2N3N/A
Molecular Weight 165.53 g/mol Low MW ensures final elaborated drugs remain within Lipinski's Rule of 5.
Regioselectivity (C4 vs C2) ~ 5:1 (Kinetic preference)High yield of the desired 4-amino scaffold during initial SNAr.

Mechanistic Insights: Regioselective SNAr Pathways

The synthesis of 5-chloro-2,6-difluoropyrimidin-4-amine begins with the perhalogenated precursor, 5-chloro-2,4,6-trifluoropyrimidine . When this precursor is exposed to a nitrogen-centered nucleophile (e.g., ammonia or a primary amine), substitution can theoretically occur at the C2, C4, or C6 positions.

Causality of Regioselectivity: The C4 and C6 positions are symmetrically equivalent and inherently more electrophilic than the C2 position due to the resonance stabilization of the Meisenheimer complex intermediate. Furthermore, the highly electronegative chlorine atom at C5 exerts a strong inductive electron-withdrawing effect, further activating the adjacent ortho positions (C4/C6) toward nucleophilic attack [1].

While the C5-chlorine introduces steric hindrance that might otherwise deflect attack to the C2 position, conducting the reaction under strict kinetic control (0 °C) allows the electronic activation to dominate. This results in a highly predictable ~83% preference for C4-substitution over C2-substitution [1].

Pathway SM 5-Chloro-2,4,6-trifluoropyrimidine (Electrophilic Scaffold) Reagents Amine Nucleophile (1.0 eq) DIPEA, MeCN, 0 °C SM->Reagents Major 5-Chloro-2,6-difluoropyrimidin-4-amine Major Regioisomer (Kinetic) Reagents->Major C4 Attack (~83%) Minor 5-Chloro-4,6-difluoropyrimidin-2-amine Minor Regioisomer (Thermodynamic/Steric) Reagents->Minor C2 Attack (~17%) Purification Silica Gel Chromatography (Isomer Resolution) Major->Purification Minor->Purification DownstreamC6 SNAr at C6 Position (Mild Heat, Nucleophile #2) Purification->DownstreamC6 Pure 4-amine DownstreamC2 SNAr at C2 Position (High Heat, Nucleophile #3) DownstreamC6->DownstreamC2 Target Polysubstituted Pyrimidine (e.g., Kinase Inhibitor) DownstreamC2->Target

Figure 1: Regioselective SNAr workflow and sequential functionalization of the scaffold.

Standard Operating Protocol (SOP): Synthesis & Isolation

The following self-validating protocol outlines the synthesis of the N-benzyl derivative of 5-chloro-2,6-difluoropyrimidin-4-amine, a standard intermediate in drug discovery programs [1].

Reagents and Equipment
  • Substrate: 5-Chloro-2,4,6-trifluoropyrimidine (1.0 eq, 3.0 mmol, 0.5 g)

  • Nucleophile: Benzylamine (1.0 eq, 3.0 mmol, 0.32 g)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 eq, 3.0 mmol, 0.39 g)

  • Solvent: Anhydrous Acetonitrile (50 mL)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology
  • Preparation & Cooling: Dissolve 5-chloro-2,4,6-trifluoropyrimidine in anhydrous acetonitrile under an inert nitrogen atmosphere. Submerge the reaction flask in an ice bath and allow the solution to equilibrate to exactly 0 °C.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures shift the reaction toward thermodynamic control, increasing the yield of the unwanted C2-substituted regioisomer due to the steric bulk of the C5-chlorine.

  • Reagent Addition: Add DIPEA to the stirring solution in one portion. Subsequently, add benzylamine dropwise over 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the hydrofluoric acid (HF) byproduct generated during the SNAr, preventing the protonation and subsequent deactivation of the incoming benzylamine nucleophile.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. To validate completion, pull a 0.1 mL aliquot and analyze via 19F NMR.

    • Validation Metrics: The reaction is complete when the starting material signals disappear. The major 4-amino product will present two distinct fluorine signals (approx. −45.80 and −67.84 ppm), while the minor 2-amino product presents a single fluorine environment (approx. −48.09 ppm) [1].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetonitrile. Partition the crude oil between Dichloromethane (DCM, 3 × 40 mL) and deionized water (40 mL). Extract the aqueous layer, combine the organic phases, and dry over anhydrous MgSO4. Filter and evaporate to yield the crude regioisomer mixture.

  • Chromatographic Resolution (Critical Step): Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate.

    • Causality: It is absolutely mandatory to completely resolve and discard the 5-chloro-4,6-difluoropyrimidin-2-amine minor isomer at this stage. Carrying a mixture forward into sequential SNAr steps will generate an exponentially complex matrix of inseparable polysubstituted pyrimidines [1].

Downstream Applications in Drug Development

Once isolated, the pure 5-chloro-2,6-difluoropyrimidin-4-amine scaffold is subjected to sequential functionalization to build complex pharmacophores.

  • C6 Functionalization: The C6 fluorine is the next most reactive site. It is typically substituted with anilines or phenols. Because the ring is now slightly more electron-rich (due to the electron-donating C4 amine), this step requires mild heating (e.g., 60–80 °C in polar aprotic solvents like DMF or n-butanol).

  • C2 Functionalization: The final SNAr at the C2 fluorine requires harsh conditions. The pyrimidine ring is now highly deactivated by two electron-donating groups (at C4 and C6). Substitution here necessitates strong nucleophiles (e.g., alkoxides, aliphatic amines) and elevated temperatures (>100 °C, often requiring microwave irradiation).

  • Final Elaboration: The C5-chlorine is retained in the final drug molecule to enhance target binding affinity via hydrophobic interactions within the target kinase's active site, demonstrating the profound efficiency of this specific perhalogenated building block.

References

  • Beilstein Journal of Organic Chemistry (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at:[Link]

  • Durham University E-Theses (2008). Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Available at:[Link]

  • Chemspace Database. 5-chloro-2,6-difluoropyrimidin-4-amine (CAS: 27078-72-4). Available at:[Link]

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 5-chloro-2,6-difluoropyrimidin-4-amine

Introduction: The Strategic Importance of Functionalized Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine ring.[3][4][5]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 5-chloro-2,6-difluoropyrimidin-4-amine, a highly functionalized and electron-deficient substrate. While the chloro-substituent presents a higher activation barrier for oxidative addition compared to its bromo or iodo counterparts, the electron-withdrawing nature of the difluorinated pyrimidine ring enhances its reactivity.[6][7] This guide will delve into the critical parameters, from catalyst and ligand selection to reaction conditions, providing researchers with a solid foundation for optimizing this challenging yet valuable transformation.

Understanding the Substrate: Reactivity and Selectivity

The substrate, 5-chloro-2,6-difluoropyrimidin-4-amine, possesses several key features that dictate the cross-coupling strategy:

  • The C-Cl Bond: Aryl and heteroaryl chlorides are the most cost-effective but least reactive of the common organohalides in Suzuki-Miyaura couplings.[7][8] Their successful activation is the primary challenge and necessitates the use of highly active palladium catalyst systems.

  • The C-F Bonds: The carbon-fluorine bond is significantly stronger and less prone to oxidative addition with palladium(0) under standard Suzuki-Miyaura conditions.[9] Therefore, selective cross-coupling at the C-Cl position is expected.

  • The Pyrimidine Ring: The electron-deficient character of the pyrimidine ring, amplified by the two nitrogen atoms and two fluorine substituents, facilitates the rate-determining oxidative addition step at the C5-Cl bond.[6][10]

  • The Amino Group: The 4-amino group is a potential coordinating site for the palladium catalyst, which can influence the reaction kinetics. However, modern bulky ligands often mitigate catalyst inhibition by such coordinating functional groups.[11]

Key Parameters for a Successful Coupling

The success of the Suzuki-Miyaura coupling of 5-chloro-2,6-difluoropyrimidin-4-amine hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand: The Heart of the Reaction

For unreactive heteroaryl chlorides, the choice of the palladium catalyst and, more importantly, the supporting ligand is critical. The ligand must stabilize the palladium(0) species and facilitate the oxidative addition step.

  • Bulky, Electron-Rich Phosphine Ligands: These are the state-of-the-art for coupling aryl chlorides. Ligands developed by the Buchwald and Fu groups are particularly effective.[5][8]

    • Buchwald Ligands: Biarylphosphines like XPhos and SPhos are renowned for their high activity in a wide range of cross-coupling reactions involving heteroaryl chlorides.[5]

    • Fu Ligands: Sterically hindered and electron-rich trialkylphosphines such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for activating C-Cl bonds.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, capable of catalyzing the coupling of even the most challenging aryl chlorides.[1]

  • Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the G2 and G3 palladacycles developed by Buchwald, can offer improved reliability and activity, as they readily generate the active Pd(0) species under mild conditions.[5]

Base Selection: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.

  • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings, often providing a good balance of reactivity and minimizing side reactions.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Commonly used bases, often in an aqueous solution with an organic solvent.

  • Potassium Fluoride (KF): A milder base that can be effective, particularly when base-sensitive functional groups are present.[12]

Solvent System: Ensuring Solubility and Promoting Reaction

The solvent must dissolve all reaction components and be stable at the required reaction temperature. Aprotic polar solvents, often with a small amount of water, are typically employed.

  • 1,4-Dioxane/Water: A very common and effective solvent system for Suzuki-Miyaura reactions.

  • Toluene/Water or THF/Water: Viable alternatives to dioxane.

  • Anhydrous Solvents: In some cases, particularly with sensitive substrates or ligands, completely anhydrous conditions using solvents like THF or toluene with a non-aqueous base like KF can be beneficial.[12]

Temperature and Reaction Method: Conventional vs. Microwave Heating
  • Conventional Heating: Reactions are typically heated at temperatures ranging from 80 °C to 110 °C for several hours (4-24 h), with reaction progress monitored by techniques like TLC or LC-MS.

  • Microwave Irradiation: This technique has emerged as a powerful tool for accelerating Suzuki-Miyaura couplings.[2][6][11] Reaction times can be dramatically reduced to minutes (e.g., 15-60 min), often leading to cleaner reactions and improved yields.[6]

Data Presentation: Recommended Starting Conditions

The following table outlines recommended starting conditions for the Suzuki-Miyaura coupling of 5-chloro-2,6-difluoropyrimidin-4-amine with a generic arylboronic acid. Optimization may be required for specific substrates.

ParameterCondition A (Conventional Heating)Condition B (Microwave Heating)Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)XPhos Pd G3 (1-2 mol%)Standard Pd(0) or Pd(II) sources for conventional heating. Pre-catalysts are ideal for microwave conditions.
Ligand XPhos or SPhos (2-4 mol%)(Included in pre-catalyst)Bulky biarylphosphine ligands are essential for activating the C-Cl bond.[5]
Base K₃PO₄ (2-3 equivalents)K₂CO₃ (3 equivalents)K₃PO₄ is a strong, effective base. K₂CO₃ is a common choice for microwave reactions.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)1,4-Dioxane / H₂O (e.g., 4:1 v/v)A standard and effective solvent system for Suzuki couplings.
Temperature 90-110 °C100-140 °CHigher temperatures are accessible and beneficial under microwave irradiation.[6]
Time 4-18 hours15-45 minutesMicrowave heating drastically reduces reaction times.[6]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Protocol 1: Conventional Heating

G cluster_prep Reaction Setup cluster_reaction Reaction and Work-up A Add 5-chloro-2,6-difluoropyrimidin-4-amine (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and K3PO4 (2.0 eq.) to a dry Schlenk flask. B Add Pd2(dba)3 (1.5 mol%) and XPhos (3.0 mol%). A->B C Seal the flask, evacuate, and backfill with Argon (repeat 3 times). B->C D Add degassed 1,4-Dioxane and water (5:1 v/v). C->D E Heat the mixture at 100 °C with vigorous stirring. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F->G H Dry organic layer (Na2SO4), filter, and concentrate. G->H I Purify by column chromatography. H->I G cluster_prep Reaction Setup cluster_reaction Reaction and Work-up A Add 5-chloro-2,6-difluoropyrimidin-4-amine (1.0 eq.), arylboronic acid (1.5 eq.), and K2CO3 (3.0 eq.) to a microwave vial. B Add XPhos Pd G3 pre-catalyst (2.0 mol%). A->B C Add 1,4-Dioxane and water (4:1 v/v). B->C D Seal the vial with a crimp cap. C->D E Place in microwave reactor and irradiate at 120 °C for 30 min. D->E F Cool vial to room temperature. E->F G Filter the reaction mixture through a pad of Celite®. F->G H Concentrate the filtrate and perform aqueous work-up as described in Protocol 1. G->H I Purify by column chromatography. H->I Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl tm_out Cl⁻ + B(OR)₂OH transmetal->tm_out red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 re_out Ar-Ar' red_elim->re_out Product re_in Ar-Cl re_in->ox_add 5-chloro-2,6-difluoro -pyrimidin-4-amine tm_in Ar'-B(OR)₂⁻ tm_in->transmetal Base Arylboronic acid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Purification of 5-chloro-2,6-difluoropyrimidin-4-amine

Welcome to the Technical Support Center for the purification of 5-chloro-2,6-difluoropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-chloro-2,6-difluoropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the chromatographic purification of this important synthetic intermediate. This resource offers a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.

Understanding the Molecule and Potential Challenges

5-chloro-2,6-difluoropyrimidin-4-amine is a polar aromatic amine. Its purification can be challenging due to its polarity, potential for strong interaction with silica gel, and the presence of structurally similar impurities from its synthesis. A logical approach to purification begins with understanding the likely synthetic route and the impurities it may generate.

A probable synthetic route involves the nucleophilic aromatic substitution (SNAr) of a multi-halogenated pyrimidine, such as 2,4,5-trichloro-6-fluoropyrimidine or a similar precursor, with an amine source. This can lead to a variety of impurities that require careful chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-chloro-2,6-difluoropyrimidin-4-amine?

A1: Based on a likely synthesis involving the amination of a polychlorofluoropyrimidine, you can anticipate the following types of impurities:

  • Unreacted Starting Material: Residual amounts of the polychlorofluoropyrimidine precursor.

  • Regioisomers: If the starting material has multiple reactive sites, you may have isomers where the amine group is attached to a different position on the pyrimidine ring.

  • Di-substituted Byproducts: Products where a second amine group has displaced another halogen atom.

  • Hydrolysis Products: If water is present during the synthesis or work-up, one of the halogen atoms may be replaced by a hydroxyl group.

Q2: My compound is streaking badly on my silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking, or tailing, of basic compounds like your aminopyrimidine on silica gel is a common issue. It is primarily caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a non-uniform elution front.

To resolve this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase will "neutralize" the acidic silanol groups, preventing strong binding of your amine product and resulting in more symmetrical spots.

  • Use a different stationary phase: Consider using TLC plates with a less acidic surface, such as neutral alumina or amine-functionalized silica plates.

Q3: I am having trouble getting good separation between my product and an impurity. What are my options?

A3: Achieving good separation often requires a systematic approach to method development. Here are some steps you can take:

  • Optimize your solvent system (Normal Phase): If you are using a standard solvent system like hexane/ethyl acetate, try adding a small amount of a more polar solvent like methanol or isopropanol to the ethyl acetate portion. This can sometimes improve selectivity.

  • Switch to a different chromatography mode: If normal-phase chromatography is not providing adequate separation, consider reverse-phase chromatography. The different separation mechanism can often resolve closely eluting compounds.

  • Consider a different stationary phase: For flash chromatography, columns packed with functionalized silica (e.g., amino, cyano, or diol) can offer different selectivity compared to standard silica.

Q4: My purified product is a yellow or brown color. What could be the cause?

A4: Discoloration in the final product can arise from a few sources:

  • Presence of colored impurities: Some high molecular weight byproducts or degradation products formed during the synthesis can be colored.

  • Degradation of the product: Your compound might be unstable to prolonged exposure to the acidic silica gel or high temperatures during solvent evaporation.

To address this, you can try adding a small amount of activated charcoal to a solution of your crude product before filtration and loading onto the column. Be aware that this may lead to some loss of your desired product. Also, ensure that you do not use excessive heat when removing the solvent after purification.

Troubleshooting Guides

This section provides more detailed solutions to specific problems you might encounter during the purification of 5-chloro-2,6-difluoropyrimidin-4-amine.

Problem 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
  • Cause: Secondary interactions between the protonated amine and residual silanol groups on the C18 stationary phase are a common cause of peak tailing for basic compounds in reverse-phase HPLC.[1]

  • Solutions:

    • Mobile Phase Modification:

      • Add a Competing Amine: Incorporate a small amount (typically 0.1%) of triethylamine (TEA) into your mobile phase.[1] TEA will compete with your analyte for binding to the active silanol sites, leading to improved peak symmetry.

      • Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with your protonated amine.[1]

    • Stationary Phase Selection:

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are generally better for analyzing basic compounds.

      • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can shield the residual silanol groups and provide alternative selectivity.

Parameter Recommended Condition Justification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Widely used for a broad range of polarities.
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic Acid or 0.1% TriethylamineAcid protonates silanols to reduce interaction; competing amine blocks silanols.
Elution Mode GradientA gradient elution is often necessary to separate impurities with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Problem 2: Irreversible Adsorption or Decomposition on Silica Gel in Flash Chromatography
  • Cause: The strong acidity of standard silica gel can lead to the irreversible binding or degradation of basic and sensitive amine compounds.

  • Solutions:

    • Use a Modified Stationary Phase:

      • Amine-Functionalized Silica: This is an excellent choice for purifying basic amines. The amine groups on the silica surface create a less acidic environment and can improve peak shape.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solution of your eluent containing 1-2% triethylamine. This will help to neutralize the acidic sites.

    • Employ Protecting Groups: In some cases, it may be beneficial to temporarily protect the amine group (e.g., as a Boc-carbamate). The protected compound will be less polar and less basic, making it easier to purify on standard silica gel. The protecting group can then be removed after purification.

Experimental Protocols

Protocol 1: Flash Chromatography on Amine-Functionalized Silica

This protocol provides a general procedure for the purification of crude 5-chloro-2,6-difluoropyrimidin-4-amine using an amine-functionalized silica flash cartridge.

  • Method Development (TLC):

    • Spot your crude reaction mixture on an amine-functionalized TLC plate.

    • Develop the plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 90:10 and gradually increase the polarity (e.g., 80:20, 70:30) to find a system that gives your desired product an Rf value of approximately 0.2-0.3.

  • Column Chromatography:

    • Equilibrate an appropriately sized amine-functionalized silica flash cartridge with your initial mobile phase composition determined from the TLC analysis (e.g., 90:10 hexane:ethyl acetate).

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column. For less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel or celite.

    • Run a linear gradient from your initial mobile phase composition to a higher concentration of the more polar solvent (ethyl acetate).

    • Collect fractions and monitor by TLC to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC

This protocol outlines a starting point for developing a preparative reverse-phase HPLC method for the final purification of 5-chloro-2,6-difluoropyrimidin-4-amine.

  • Analytical Method Development:

    • Using an analytical C18 column, develop a gradient method with a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

    • A typical gradient might be from 5% to 95% acetonitrile over 15-20 minutes.

    • Identify the retention time of your product and any impurities.

  • Scale-up to Preparative HPLC:

    • Based on your analytical method, scale up to a preparative C18 column. The gradient and flow rate will need to be adjusted based on the column dimensions.

    • Dissolve your partially purified material in a suitable solvent (e.g., a small amount of methanol or acetonitrile in water) and filter through a 0.45 µm filter before injecting.

    • Collect fractions corresponding to your product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualizations

Troubleshooting Workflow for Peak Tailing of Amines in Chromatography

start Peak Tailing Observed with Amine Compound is_normal_phase Normal-Phase Chromatography? start->is_normal_phase add_base Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) is_normal_phase->add_base Yes is_reverse_phase Reverse-Phase HPLC? is_normal_phase->is_reverse_phase No change_np_stationary_phase Use Alternative Stationary Phase (Amine-functionalized Silica or Alumina) add_base->change_np_stationary_phase Still Tailing end Improved Peak Shape add_base->end Resolved change_np_stationary_phase->end Resolved add_modifier_rp Modify Mobile Phase is_reverse_phase->add_modifier_rp Yes add_competing_amine Add Competing Amine (e.g., 0.1% TEA) add_modifier_rp->add_competing_amine adjust_ph Adjust pH (e.g., 0.1% Formic Acid) add_modifier_rp->adjust_ph change_rp_column Use Different Column end_capped Use End-Capped Column change_rp_column->end_capped polar_embedded Try Polar-Embedded Column change_rp_column->polar_embedded add_competing_amine->change_rp_column Still Tailing add_competing_amine->end Resolved adjust_ph->change_rp_column Still Tailing adjust_ph->end Resolved end_capped->end Resolved polar_embedded->end Resolved

Caption: Troubleshooting workflow for amine peak tailing.

Decision Tree for Purification Strategy of Crude 5-chloro-2,6-difluoropyrimidin-4-amine

start Crude 5-chloro-2,6-difluoropyrimidin-4-amine tlc_analysis Perform TLC Analysis (Silica, Amine-Silica, Alumina) start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation flash_chrom Proceed with Flash Chromatography good_separation->flash_chrom Yes poor_separation Consider Alternative Strategies good_separation->poor_separation No select_stationary_phase Select Best Stationary Phase from TLC flash_chrom->select_stationary_phase optimize_eluent Optimize Eluent System select_stationary_phase->optimize_eluent final_purity_check Assess Purity (HPLC, NMR) optimize_eluent->final_purity_check reverse_phase Develop Reverse-Phase Method (HPLC) poor_separation->reverse_phase protecting_group Consider Protecting Group Strategy poor_separation->protecting_group reverse_phase->final_purity_check protecting_group->flash_chrom

Caption: Purification strategy decision tree.

References

  • BenchChem. (2025). Technical Support Center: Purification of Bulky Amines by Chromatography.

Sources

Optimization

Technical Support Center: Solvent Optimization for SNAr Reactions of 5-Chloro-2,6-difluoropyrimidin-4-amine

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing nucleophilic aromatic substitution (SNAr) reactions on the 5-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing nucleophilic aromatic substitution (SNAr) reactions on the 5-chloro-2,6-difluoropyrimidin-4-amine scaffold.

Because the C4-amino group significantly deactivates the pyrimidine ring via resonance compared to its perhalogenated precursor, achieving high regioselectivity (C6 vs. C2) and complete conversion requires precise solvent and condition engineering.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting a mixture of C6 and C2 substitution products, and how can solvent polarity influence this? Answer: The regioselectivity between the C6-fluorine and C2-fluorine is governed by a delicate balance of electronic deactivation and steric hindrance. The C4-amino group strongly donates electron density into the ring via resonance, raising the LUMO energy and deactivating the entire scaffold[1]. However, the C6 position remains inductively activated by the adjacent, electron-withdrawing C5-chlorine[2]. Causality: Highly polar aprotic solvents (e.g., DMSO, DMF) strongly stabilize the highly delocalized Meisenheimer transition states for both C6 and C2 attacks. This overwhelming stabilization can erode the natural kinetic preference for C6, leading to regioisomer mixtures. By switching to a less polar solvent (like THF or Dioxane), you reduce bulk solvation effects. This allows subtle steric factors and potential hydrogen-bonding interactions between the incoming nucleophile and the existing C4-amino group to selectively direct the attack to the C6 position[3].

Q2: My reaction stalls at 50% conversion. Which solvent system accelerates the displacement of the second fluorine? Answer: While the first SNAr to generate your starting material was fast, the second SNAr is orders of magnitude slower due to the +M (resonance) effect of the C4-amino group. Causality: To overcome this high activation barrier, you must increase the HOMO energy of your nucleophile. Switching from a moderate solvent like Acetonitrile (MeCN) to a strongly coordinating polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) leaves the nucleophile relatively unsolvated (naked) while simultaneously stabilizing the anionic Meisenheimer complex[4]. Coupled with thermal activation (60–80 °C), this drives the reaction to completion.

Q3: I am detecting significant amounts of a hydroxylated byproduct (pyrimidinol). How do I prevent this? Answer: Hydrolysis of the highly activated fluorines is a frequent side reaction when utilizing hygroscopic polar aprotic solvents. Trace water acts as a highly competitive oxygen nucleophile. Causality: In SNAr reactions of fluoropyrimidines, the extreme electronegativity of fluorine makes the ipso-carbon highly susceptible to "hard" nucleophiles like water[4]. To prevent this, you must engineer a strictly anhydrous environment. If high polarity is required for rate acceleration, dry your DMSO or DMF over activated 3Å molecular sieves for 24 hours prior to use. Alternatively, switch to Acetonitrile (MeCN), which provides an excellent balance of polarity and ease of drying.

Q4: How does the choice of base interact with the solvent to affect the yield? Answer: The physical state of your base in the chosen solvent dictates the reaction kinetics. Causality: In non-polar solvents (THF, Toluene), inorganic bases like K2CO3 have near-zero solubility, leading to heterogeneous, surface-area-dependent kinetics that ruin batch-to-batch reproducibility. If you must use a less polar solvent to maximize C6 regioselectivity, pair it with a soluble organic base like N,N-Diisopropylethylamine (DIPEA) to maintain a homogeneous system. Conversely, in polar aprotic solvents (DMF), finely powdered K2CO3 works excellently because the solvent partially solvates the potassium cations, exposing the highly basic carbonate anion.

Part 2: Diagnostic & Mechanistic Workflows

Workflow 1: Solvent Optimization Decision Tree

Use this logical workflow to troubleshoot your SNAr reaction based on analytical outcomes.

G Start Analyze SNAr Reaction Outcome (5-chloro-2,6-difluoropyrimidin-4-amine) Issue1 Low Conversion / Stalled Start->Issue1 Issue2 Poor Regioselectivity (High C2 substitution) Start->Issue2 Issue3 Hydrolysis / Pyrimidinol Start->Issue3 Sol1 Switch to Polar Aprotic (DMSO, NMP) + Heat Issue1->Sol1 Overcome C4-NH2 deactivation Sol2 Switch to Less Polar (THF, Toluene) + DIPEA Issue2->Sol2 Enhance steric directing effects Sol3 Use Anhydrous MeCN + 3Å Molecular Sieves Issue3->Sol3 Eliminate trace water

Decision tree for troubleshooting SNAr solvent systems based on empirical reaction outcomes.

Workflow 2: Mechanistic Divergence Pathway

This diagram illustrates the competing Meisenheimer complexes that dictate regioselectivity.

Pathway SM 5-chloro-2,6-difluoro pyrimidin-4-amine Nuc + Nucleophile (Solvent Dependent) SM->Nuc MC_C6 C6 Meisenheimer Complex (Stabilized by C5-Cl) Nuc->MC_C6 Kinetically Favored MC_C2 C2 Meisenheimer Complex (Sterically hindered) Nuc->MC_C2 Disfavored Prod_C6 C6-Substituted Product (Major in THF/MeCN) MC_C6->Prod_C6 Prod_C2 C2-Substituted Product (Minor/Trace) MC_C2->Prod_C2

Mechanistic divergence of SNAr at C6 versus C2 positions mediated by solvent polarity.

Part 3: Solvent Effects on SNAr Performance

The table below summarizes the quantitative and qualitative impacts of various solvent systems on the substitution of 5-chloro-2,6-difluoropyrimidin-4-amine.

Solvent SystemDielectric Constant (ε)Relative SNAr RateRegioselectivity (C6:C2)Hydrolysis RiskRecommended Use Case
DMSO 46.7Very FastModerate (3:1)HighHighly deactivated nucleophiles; requires strict anhydrous handling.
Acetonitrile (MeCN) 37.5FastGood (5:1)ModerateGeneral purpose; excellent balance of rate and selectivity.
THF 7.5SlowExcellent (>10:1)LowHighly regioselective C6 substitution; requires elevated temperatures.
Toluene 2.4Very SlowExcellent (>10:1)Very LowSpecialized cases utilizing hydrogen-bond directed SNAr.

Part 4: Self-Validating Experimental Protocol

Objective: Perform a regioselective SNAr at the C6 position of 5-chloro-2,6-difluoropyrimidin-4-amine using a secondary amine nucleophile, minimizing C2 substitution and hydrolysis.

The Self-Validating Mechanism (IPC via 19F NMR): This protocol utilizes a built-in validation system that does not require reaction workup. The starting material exhibits two distinct fluorine environments: −45.80 ppm (C2-F) and −67.84 ppm (C6-F) [1]. By tracking the depletion of the −67.84 ppm signal against the static −45.80 ppm signal, you can definitively confirm C6-selective substitution in real-time.

Step-by-Step Methodology:
  • Solvent Preparation: Dry Acetonitrile (MeCN) or Tetrahydrofuran (THF) over activated 3Å molecular sieves for 24 hours prior to use to eliminate trace water and prevent pyrimidinol formation[4].

  • Reagent Assembly: In an oven-dried Schlenk flask under N2 atmosphere, dissolve 5-chloro-2,6-difluoropyrimidin-4-amine (1.0 eq) in the anhydrous solvent to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Note: Avoid heterogeneous inorganic bases in non-polar solvents to ensure reproducible, homogeneous kinetics.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.05 eq) at 0 °C. The slight stoichiometric excess ensures reaction completion while mitigating the risk of over-substitution at the C2 position.

  • Thermal Activation: Slowly warm the reaction mixture to 60 °C. Because the C4-amino group deactivates the pyrimidine ring, thermal energy is required to overcome the activation barrier for this second SNAr event[1].

  • In-Process Control (IPC) via 19F NMR: After 2 hours, withdraw a 0.1 mL aliquot, dilute in CD3CN, and acquire a 19F NMR spectrum.

    • Validation Check: Look for the depletion of the −67.84 ppm peak (C6-F). If the −45.80 ppm peak (C2-F) begins to diminish, quench the reaction immediately to prevent over-substitution.

  • Workup & Isolation: Once the −67.84 ppm peak is fully consumed, concentrate the mixture under reduced pressure. Partition the crude residue between Dichloromethane (DCM) and water, extract the organic layer, dry over MgSO4, and purify via flash chromatography.

References

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (PMC). Available at:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Biology. Available at:[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. Available at:[Link]

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2,6-difluoropyrimidin-4-amine

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed framework for the proper disposal of 5-Chloro-2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed framework for the proper disposal of 5-Chloro-2,6-difluoropyrimidin-4-amine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for similar chemical classes, ensuring a high standard of operational safety and environmental stewardship.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 5-Chloro-2,6-difluoropyrimidin-4-amine was not publicly available. The following guidance is synthesized from best practices for handling and disposing of structurally related halogenated aromatic and heterocyclic compounds. It is imperative to consult the compound-specific SDS, once available, and to adhere to all institutional and local regulatory requirements.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 5-Chloro-2,6-difluoropyrimidin-4-amine is the first step in ensuring its safe handling and disposal. Based on its structure—a pyrimidine ring substituted with chlorine, fluorine, and an amine group—we can infer several key characteristics relevant to its disposal.

Inferred Hazards:

  • Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds are often classified as harmful or toxic.[1][3]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[1]

  • Environmental Persistence: Chlorinated and fluorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.[4]

Hazardous Decomposition: Under thermal decomposition, this compound may release toxic and corrosive fumes, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[5][6]

  • Nitrogen oxides (NOx)[5][6]

  • Hydrogen chloride (HCl) gas[5][6]

  • Hydrogen fluoride (HF) gas[5][6]

Property Inferred Value/Characteristic Rationale/Source Analogy
Physical State SolidSimilar small heterocyclic molecules are typically solids at room temperature.
Toxicity Likely Harmful/Toxic (Oral, Dermal, Inhalation)Based on SDS for similar halogenated pyridines/pyrimidines.[1][3]
Irritancy Skin, Eye, and Respiratory IrritantCommon hazard for this class of compounds.[1]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.A characteristic of many halogenated organic compounds.[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5]Standard incompatibility for many organic amines and halogenated compounds.[5]
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 5-Chloro-2,6-difluoropyrimidin-4-amine for any purpose, including disposal preparation, the following engineering controls and PPE must be in place.

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). It is advisable to double-glove. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye and Face Protection: Use chemical safety goggles. For operations with a higher risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A fully buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be considered.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Chloro-2,6-difluoropyrimidin-4-amine is that it must be treated as hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.

Step 1: Waste Segregation and Classification

  • Categorization: 5-Chloro-2,6-difluoropyrimidin-4-amine is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams.

  • Rationale: Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl, HF), which is a different process than that used for non-halogenated wastes.

Step 2: Containerization of Waste

  • Primary Waste (Unused/Expired Chemical):

    • If in its original container, ensure the container is securely sealed and properly labeled.

    • If transferring from a reaction vessel, use a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene).

  • Contaminated Labware (Solid Waste):

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be collected in a separate, clearly labeled hazardous waste bag or container.

    • This solid waste should be designated as "halogenated organic solid waste."

  • Contaminated Solvents (Liquid Waste):

    • If the compound was used in a solution, the resulting liquid waste must be collected in a designated "halogenated organic liquid waste" container.

    • Do not mix with non-halogenated solvent waste.

  • Empty Containers:

    • "Empty" containers that held 5-Chloro-2,6-difluoropyrimidin-4-amine are still considered hazardous as they retain chemical residue.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as halogenated organic liquid waste.

    • After triple-rinsing, the container can often be managed as non-hazardous waste, but labels should be defaced or removed. Consult your institution's specific guidelines.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("5-Chloro-2,6-difluoropyrimidin-4-amine"), and the specific type of waste (e.g., "liquid," "solid").

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and have secondary containment to prevent spills. Containers must be kept tightly closed.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean a large spill without proper respiratory protection.

    • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2,6-difluoropyrimidin-4-amine and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_streams Waste Streams & Collection cluster_final Final Disposal Start Waste Generated: 5-Chloro-2,6-difluoropyrimidin-4-amine WasteType Determine Waste Type Start->WasteType Solid Solid Waste (Pure compound, contaminated gloves, etc.) WasteType->Solid Solid Liquid Liquid Waste (Solutions, rinsate) WasteType->Liquid Liquid Empty Empty Containers WasteType->Empty Container CollectSolid Collect in Labeled 'Halogenated Solid Waste' Container Solid->CollectSolid CollectLiquid Collect in Labeled 'Halogenated Liquid Waste' Container Liquid->CollectLiquid TripleRinse Triple-Rinse with Solvent Empty->TripleRinse Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store TripleRinse->CollectLiquid Collect Rinsate TripleRinse->Store Deface Label & Dispose of Container per Institutional Policy EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for the segregation and disposal of 5-Chloro-2,6-difluoropyrimidin-4-amine waste.

References

  • Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.Source not specified. [Link not available]
  • Safety Data Sheet for 2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide. Angene. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2,6-difluoropyrimidin-4-amine

As a Senior Application Scientist, I have developed this comprehensive operational guide to bridge the gap between standard safety data sheets (SDS) and real-world laboratory execution for 5-Chloro-2,6-difluoropyrimidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to bridge the gap between standard safety data sheets (SDS) and real-world laboratory execution for 5-Chloro-2,6-difluoropyrimidin-4-amine (CAS: 27078-72-4) .

Halogenated pyrimidines are highly valuable building blocks in pharmaceutical research, particularly in the synthesis of kinase inhibitors and novel [1]. However, the exact chemical properties that make them synthetically useful also impart significant toxicological risks that require precise handling logistics.

Chemical Profile & Hazard Causality

To handle a chemical safely, you must understand the mechanism behind its reactivity. 5-Chloro-2,6-difluoropyrimidin-4-amine features a pyrimidine ring heavily substituted with electron-withdrawing halogens (chlorine and fluorine).

  • Mechanistic Hazard: The electron-deficient nature of the pyrimidine core makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While this is ideal for drug synthesis, it means the compound is highly reactive toward biological nucleophiles (e.g., thiol and amine groups in human proteins). Unprotected exposure can lead to rapid covalent binding, resulting in severe dermal sensitization, respiratory irritation, and potential systemic toxicity[2].

  • Physical Hazard: As a fine solid powder, the primary risk during initial handling is dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for complex synthetic workflows. PPE selection must adapt not just to the chemical, but to the solvent it is dissolved in. As outlined in comprehensive , protective barriers must be matched to the specific operational hazard[3].

When 5-Chloro-2,6-difluoropyrimidin-4-amine is dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent acts as a "Trojan Horse." It can rapidly penetrate standard nitrile gloves, carrying the toxic halogenated pyrimidine directly through the dermal layer.

Table 1: Quantitative Glove Compatibility & Solvent Matrix

Operational State / SolventPrimary Hazard MechanismRecommended Glove MaterialAvg. Breakthrough Time
Neat Solid (Powder) Dust aerosolization, contact sensitizationNitrile (Standard, 4-8 mil)> 480 minutes
Dimethyl Sulfoxide (DMSO) Carrier solvent, rapid dermal transportButyl Rubber (14-30 mil)> 240 minutes
N,N-Dimethylformamide (DMF) Systemic toxicity, carrier effectButyl Rubber (14-30 mil)> 240 minutes
Dichloromethane (DCM) Volatile organic exposure, lipid dissolutionSilver Shield / 4H> 480 minutes

Note: Always wear indirect-vented chemical splash goggles and a flame-resistant lab coat regardless of the solvent used.

Operational Workflows & Engineering Controls

The following step-by-step methodologies are designed as self-validating systems . A self-validating protocol includes built-in physical checks to ensure the step was performed correctly before proceeding, eliminating dangerous assumptions.

Step 1: Engineering Control Verification
  • Action: Activate the chemical fume hood and verify the face velocity is between 100–120 feet per minute (fpm).

  • Causality: Proper airflow ensures that any aerosolized particles of the highly reactive pyrimidine are pulled away from the operator's breathing zone[4].

  • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom edge of the sash. The paper must pull steadily inward at a 45-degree angle. If it flutters violently or hangs straight down, the airflow is turbulent or insufficient; do not open the chemical container.

Step 2: Anti-Static Weighing Protocol
  • Action: Use a static eliminator (e.g., Zerostat gun or ionizing bar) on the weighing spatula and the anti-static weigh boat before transferring the powder.

  • Causality: Halogenated powders often carry a static charge. This causes the fine particles to repel from tools and aerosolize into the hood environment, increasing inhalation risk and reducing stoichiometric accuracy.

  • Self-Validation: Observe the analytical balance readout. The weight must stabilize within 3–5 seconds. A continuously drifting readout indicates unresolved static interference or improper draft shielding.

Step 3: Solvent Dissolution and Reaction Setup
  • Action: Dissolve the compound in the chosen solvent (e.g., DMSO) inside a sealed vial with a PTFE-lined septum, utilizing an inert atmosphere (Nitrogen/Argon) if required by the subsequent SNAr reaction.

  • Causality: Sealing the reaction prevents the escape of volatile byproducts and protects the moisture-sensitive halogenated intermediates from degrading.

  • Self-Validation: Invert the sealed vial gently. The solution should be completely clear with no undissolved particulates adhering to the glass walls, confirming complete dissolution before introducing the nucleophile.

Step 4: Quenching and Decontamination
  • Action: Quench residual reactive pyrimidine with a mild aqueous nucleophile (e.g., dilute ethanolamine or sodium bicarbonate solution) before disposal.

  • Causality: Neutralizing the electrophilic core prevents unintended, potentially exothermic reactions in the waste carboy, which could lead to pressure buildup or toxic gas release[5].

  • Self-Validation: Monitor the quench solution. The cessation of micro-bubbling (if CO2 is evolved) or the stabilization of the solution's temperature indicates the reactive species has been fully consumed.

Workflow Visualization

Workflow A 1. Hazard Assessment & PPE Donning B 2. Primary Containment (Fume Hood >100 fpm) A->B C 3. Solid Handling (Anti-static Weighing) B->C D 4. Solvent Dissolution (DMSO/DMF) C->D E 5. SNAr Reaction Setup (Inert Atmosphere) D->E F 6. Quenching & Waste Segregation E->F

Fig 1: Step-by-step operational workflow for handling halogenated pyrimidines safely.

Emergency Response & Waste Logistics

Spill Management:

  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the toxic powder. Cover the spill with damp absorbent pads (using water or a compatible high-boiling solvent) to suppress dust, then carefully scoop into a hazardous waste container.

  • Liquid Spill (in DMSO/DMF): Evacuate the immediate area. Ensure you are wearing Butyl rubber gloves and a respirator. Apply a universal chemical absorbent (e.g., vermiculite) to encircle and absorb the spill from the outside in.

Waste Disposal: All materials contaminated with 5-Chloro-2,6-difluoropyrimidin-4-amine must be strictly segregated into Halogenated Organic Waste containers. Never mix halogenated waste with general organic waste, as this drastically complicates incineration logistics and can lead to the formation of highly toxic dioxins during disposal[5].

References

  • Title: Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

  • Title: Laboratory Chemical Lab Safety and Handling Guidelines Source: Saffron Chemicals URL: [Link]

  • Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage Source: National Laboratory Sales URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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